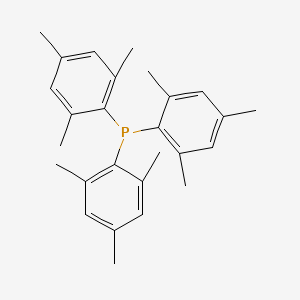

Trimesitylphosphine

Übersicht

Beschreibung

Trimesitylphosphine is a tertiary phosphine where the phosphorus atom is bonded to three mesityl groups. It is known for being the bulkiest known tertiary phosphine, which significantly influences its chemical properties and reactivity. The steric bulk of the mesityl groups imparts unique characteristics to trimesitylphosphine, affecting its ability to form adducts and influencing its vibrational frequencies in various derivatives .

Synthesis Analysis

The synthesis of trimesitylphosphine-related compounds often involves the use of Grignard reagents with phosphorus trichloride, as demonstrated in the synthesis of trimethylphosphine, which can yield up to 60 percent at -78°C . For more complex derivatives, such as those containing phenothiazine, the key intermediates are prepared by successive addition of Grignard reagents to phosphorus trichloride, followed by coupling with phenothiazine in the presence of copper .

Molecular Structure Analysis

The molecular structure of trimesitylphosphine and its derivatives has been extensively studied using techniques such as gas electron diffraction and vibrational spectroscopy. For instance, the structure of trimethylphosphine has been determined, revealing bond distances and angles that are indicative of the steric effects imposed by the methyl groups . Similarly, the structure of trimethylphosphine-borane complexes has been elucidated, showing shorter P–B distances compared to trimethylphosphine-boron trihalides .

Chemical Reactions Analysis

Trimesitylphosphine undergoes various chemical reactions, including cyclometallation with palladium(II) and platinum(II), forming stable dimers with strong metal-to-carbon bonds . The reactivity of its radical cations has been studied, showing that these species tend to exhibit radical properties and require additional energy for electrophilic reactions . The synthesis of dinitro(trimesitylphosphine)mercury(II) dimer has also been reported, showcasing the influence of the bulky trimesityl groups on the coordination geometry of mercury .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimesitylphosphine and its derivatives are largely dictated by the steric bulk of the mesityl groups. This bulkiness affects the vibrational frequencies of the P–O, P–S, and P–H bonds in its oxide, sulfide, and phosphonium salt, respectively . The solubility of metal complexes derived from triarylphosphine ligands in supercritical carbon dioxide can be improved by substituting trimethylsilyl groups on the aryl ring, although this substitution has an insignificant influence on the electronic properties of the phosphines .

Wissenschaftliche Forschungsanwendungen

-

- Trimesitylphosphine, along with tris(2,4,6-triisopropylphenyl)phosphine, is a type of crowded triarylphosphine . These compounds have unique structures, properties, and reactivity, making them of interest from the contemporary viewpoint of material science .

- The synthesis of these crowded triarylphosphines involves the reaction of various aryl organometallic reagents with phosphorus halides . Their structures in solid and solution, redox properties, and structure-property relationships are studied .

- The results of these studies have led to the construction of functional molecules carrying crowded triarylphosphines .

Safety And Hazards

Trimesitylphosphine should be handled with personal protective equipment/face protection. It should be used in a well-ventilated area. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

- “Reactivity of Radical Cations of Trimesitylphosphine” published in the Russian Journal of Electrochemistry .

- “Steric dominance of the facile cyclometallation of trimesitylphosphine” published in Transition Met Chem . These papers discuss the reactivity and properties of Trimesitylphosphine and its radical cations. They provide valuable insights into the chemical behavior of Trimesitylphosphine.

Eigenschaften

IUPAC Name |

tris(2,4,6-trimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33P/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXDWPWXHTXJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369902 | |

| Record name | Trimesitylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimesitylphosphine | |

CAS RN |

23897-15-6 | |

| Record name | Trimesitylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

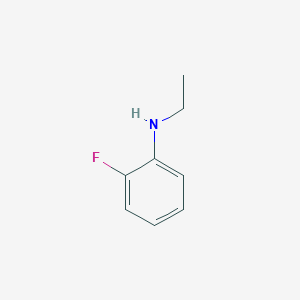

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

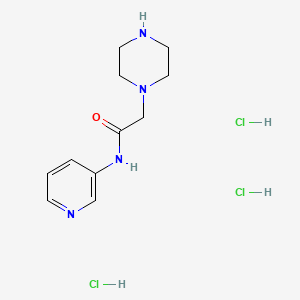

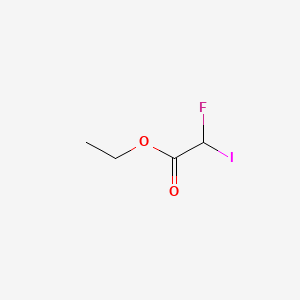

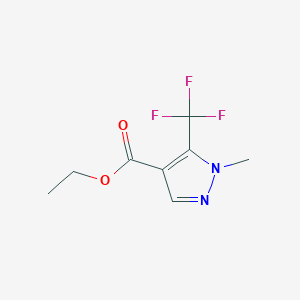

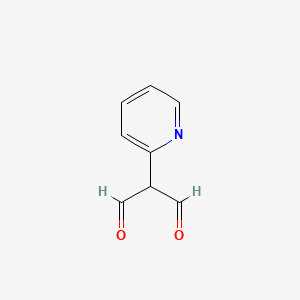

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)